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molecular formula C9H6ClNO3 B8400783 5-(2-Chlorophenyl)oxazolidine-2,4-dione

5-(2-Chlorophenyl)oxazolidine-2,4-dione

Cat. No. B8400783
M. Wt: 211.60 g/mol
InChI Key: HJNLVMQPUWWPAZ-UHFFFAOYSA-N
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Patent
US04399296

Procedure details

Ethyl 1-(2-chlorophenyl)-1-hydroxymethanecarboximidate hydrochloride (13 g., 52 mmoles) was combined with 350 ml. of tetrahydrofuran and cooled in an ice-water bath. Triethylamine (16.77 g., 0.166 mole) was added and the stirred mixture perfused with phosgene for 45 minutes at 0° C. After an additional 1 hour at the same temperature, the reaction mixture was poured slowly over 1 l. of crushed ice, with isolation and recrystallization from toluene according to Example 3 to yield 5-(2-chlorophenyl)oxazolidine-2,4-dione (7.43 g., 68%; m.p. 106°-108° C.).
Name
Ethyl 1-(2-chlorophenyl)-1-hydroxymethanecarboximidate hydrochloride
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
16.77 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]([OH:15])[C:10](=[NH:14])[O:11]CC.C(N(CC)CC)C.[C:23](Cl)(Cl)=[O:24]>O1CCCC1>[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]1[O:15][C:23](=[O:24])[NH:11][C:10]1=[O:14] |f:0.1|

Inputs

Step One
Name
Ethyl 1-(2-chlorophenyl)-1-hydroxymethanecarboximidate hydrochloride
Quantity
13 g
Type
reactant
Smiles
Cl.ClC1=C(C=CC=C1)C(C(OCC)=N)O
Step Two
Name
Quantity
16.77 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was poured slowly over 1 l
CUSTOM
Type
CUSTOM
Details
of crushed ice, with isolation and recrystallization from toluene according to Example 3

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1C(NC(O1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.43 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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